(R)-4-Isopropylcyclohex-2-enone
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Overview
Description
®-4-Isopropylcyclohex-2-enone is an organic compound characterized by a cyclohexene ring with an isopropyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Isopropylcyclohex-2-enone typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Dehydrogenation: The cyclohexane ring is then dehydrogenated to form the cyclohexene structure. This can be done using reagents like selenium dioxide or palladium on carbon under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of ®-4-Isopropylcyclohex-2-enone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: ®-4-Isopropylcyclohex-2-enone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
®-4-Isopropylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of ®-4-Isopropylcyclohex-2-enone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Cyclohexanone: Lacks the isopropyl group and has different reactivity.
4-Isopropylcyclohexanol: The reduced form of ®-4-Isopropylcyclohex-2-enone.
Cyclohexene: Lacks the ketone functional group.
Uniqueness: ®-4-Isopropylcyclohex-2-enone is unique due to the presence of both the isopropyl group and the ketone functional group on a cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
2158-59-0 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(4R)-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
AANMVENRNJYEMK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC(C)C1CCC(=O)C=C1 |
Origin of Product |
United States |
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